Pyridine-2,4-dicarbonitrile
Overview
Description
Pyridine-2,4-dicarbonitrile is a heterocyclic organic compound with the molecular formula C7H3N3. It is characterized by a pyridine ring substituted with two cyano groups at the 2 and 4 positions. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
It’s known that nitrogen-containing heterocycles like pyridine-2,4-dicarbonitrile are employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .
Mode of Action
It has been reported that this compound can undergo a photoinitiated substitution reaction with certain amines . This suggests that the compound may interact with its targets through a photochemical process, leading to the formation of new compounds.
Biochemical Pathways
It’s known that the compound can be hydrated by rhodococcus erythropolis a4 to 6-cyanopyridine-2-carboxamide and 2-cyanopyridine-4-carboxamide . After a certain period, these intermediates are transformed into 2,6-pyridinedicarboxamide . This suggests that this compound may affect biochemical pathways involving these compounds.
Result of Action
It’s known that the compound can be used to synthesize bis-tetrazoles and pyridine-based tridentate ligand 2,6-bis (α-aminoisopropyl)pyridine . This suggests that the compound may have potential applications in the synthesis of other bioactive compounds.
Action Environment
It’s known that the compound can undergo a photoinitiated substitution reaction , suggesting that light exposure may influence its action.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine-2,4-dicarbonitrile can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogenated pyridines with cyanide ions. For instance, 2,4-dihalopyridines can be treated with metal cyanides such as potassium cyanide (KCN) or copper(I) cyanide (CuCN) to introduce the cyano groups .
Industrial Production Methods: Industrial production of this compound typically involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving elevated temperatures and the use of catalysts to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions: Pyridine-2,4-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the cyano groups can be replaced by other nucleophiles such as amines.
Reduction Reactions: The cyano groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like primary and secondary amines, under photochemical conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products:
Aminopyridines: Formed through substitution reactions with amines.
Pyridinecarboxamides: Resulting from the hydration of cyano groups.
Scientific Research Applications
Pyridine-2,4-dicarbonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
Pyridine-2,4-dicarbonitrile can be compared with other dicarbonitrile-substituted pyridines, such as pyridine-2,3-dicarbonitrile and pyridine-3,5-dicarbonitrile:
Pyridine-2,3-dicarbonitrile: This compound has cyano groups at the 2 and 3 positions, leading to different reactivity and regioselectivity in chemical reactions.
Pyridine-3,5-dicarbonitrile: With cyano groups at the 3 and 5 positions, this compound is often used in the development of organic semiconductors and OLEDs due to its unique electronic properties.
This compound stands out due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in the synthesis of various functional materials and biologically active compounds.
Properties
IUPAC Name |
pyridine-2,4-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3/c8-4-6-1-2-10-7(3-6)5-9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAGQMFURMNTLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067448 | |
Record name | 2,4-Pyridinedicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8067448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29181-50-8 | |
Record name | 2,4-Pyridinedicarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29181-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dicyanopyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029181508 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Pyridinedicarbonitrile | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4-Pyridinedicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8067448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine-2,4-dicarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.978 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DICYANOPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJ2X384UBJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Pyridine-2,4-dicarbonitrile interact with amines, and what are the products?
A1: this compound undergoes a photochemically induced substitution reaction with primary and secondary amines. [, ] This reaction results in the replacement of one of the nitrile groups with an alkylamino group, leading to the formation of aminocyanopyridines. [] This reaction is particularly interesting as it offers a direct route to synthesize these valuable compounds.
Q2: What is the role of photochemical induction in the reaction of this compound with amines?
A2: The reaction between this compound and amines is initiated by light. [, ] Specifically, the process involves photochemically induced electron transfer. [] Research suggests that substituted aniline derivatives act as electron donors, transferring an electron to the this compound (the acceptor) upon light exposure. [] This electron transfer process is crucial for the subsequent substitution reaction to occur.
Q3: Does the structure of the amine influence its reactivity with this compound?
A3: Yes, the structure of the amine, particularly the substituents on the aniline ring, can significantly impact the reaction. [] The research suggests that the type of substituent on the aniline ring influences the electron-donating ability of the amine. This, in turn, affects the efficiency of the photochemically induced electron transfer to this compound, ultimately influencing the overall reaction rate and yield of the aminocyanopyridine product.
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